Silane, 1,4-phenylenebis[dichloromethyl-
Description
Properties
InChI |
InChI=1S/C8H6Cl4Si2/c9-7(10)13-5-1-2-6(4-3-5)14-8(11)12/h1-4,7-8H | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDYNZMTEIKPFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[Si]C(Cl)Cl)[Si]C(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl4Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60835815 | |
| Record name | (1,4-Phenylene)bis[(dichloromethyl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60835815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
830-45-5 | |
| Record name | (1,4-Phenylene)bis[(dichloromethyl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60835815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Silane, 1,4-phenylenebis[dichloromethyl-] typically involves the reaction of 1,4-dichlorobenzene with dichloromethylsilane in the presence of a catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Silane, 1,4-phenylenebis[dichloromethyl-] undergoes several types of chemical reactions, including:
Substitution Reactions: The dichloromethyl groups can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form silane derivatives with different substituents.
Oxidation Reactions: Oxidation can lead to the formation of silanol or siloxane derivatives.
Common reagents used in these reactions include organometallic compounds, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H26Cl2Si2
- Molecular Weight : 250.5272 g/mol
- IUPAC Name : 1,4-phenylenebis(dichloromethyl)silane
The compound features dichloromethyl groups attached to a phenylene backbone, which enhances its reactivity and functional versatility.
Coatings and Surface Modifications
Silane compounds are extensively used in the formulation of coatings due to their ability to improve adhesion and durability. Specifically:
- Waterproofing Agents : Silane, 1,4-phenylenebis[dichloromethyl-] is utilized as a waterproofing agent in construction materials. Its application modifies the surface characteristics of substrates, making them hydrophobic and enhancing the bond between the coating and the substrate .
- Adhesion Promoters : The compound acts as an adhesion promoter for epoxy and polyurethane coatings. It improves the interface between organic coatings and inorganic substrates, leading to enhanced mechanical properties and resistance to environmental stressors .
Chemical Synthesis
In synthetic chemistry, silanes play a crucial role as intermediates:
- Monomer Production : Silane, 1,4-phenylenebis[dichloromethyl-] can be used as a monomer in the production of silicone polymers. The dichloromethyl groups allow for further reactions that lead to complex polymeric structures with desirable properties .
- Functionalization : The compound can be functionalized to create various derivatives that have specific applications in organic synthesis. For instance, it can be reacted with nucleophiles to introduce different functional groups into organic molecules .
Biomedical Applications
Recent studies have explored the potential of silanes in biomedical fields:
- Drug Delivery Systems : Silane-based materials are being investigated for use in drug delivery systems due to their biocompatibility and ability to form stable complexes with therapeutic agents. The modification of drug molecules with silanes can enhance their solubility and bioavailability .
- Antimicrobial Coatings : The incorporation of silane compounds into coatings has shown promise in developing antimicrobial surfaces that can reduce microbial growth in medical environments .
Case Studies
Regulatory Status
The compound is subject to regulatory oversight under the Toxic Substances Control Act (TSCA). Manufacturers must submit Premanufacture Notices (PMNs) for new uses or production methods involving this silane compound .
Mechanism of Action
The mechanism of action of Silane, 1,4-phenylenebis[dichloromethyl-] involves its ability to form stable bonds with various substrates. The molecular targets and pathways depend on the specific application, but generally, the compound interacts with other molecules through its silicon and chlorine atoms, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Structural and Functional Analogues
Phenyltrichlorosilane (C₆H₅SiCl₃)
- Structure : A phenyl group bonded to a silicon atom with three chlorine substituents.
- Reactivity : More hydrolytically reactive than phenylmethyldichlorosilane due to the absence of a methyl group, leading to faster condensation into siloxane polymers.
- Applications : Used in phenyl silicone resins and water-repellent coatings.
Dimethyldichlorosilane ((CH₃)₂SiCl₂)
- Structure : Two methyl groups and two chlorines attached to silicon.
- Reactivity : Less sterically hindered than phenylmethyldichlorosilane, enabling rapid hydrolysis.
- Applications : Key precursor for polydimethylsiloxane (PDMS), a widely used silicone oil.
1,4-Bis(chloromethyl)benzene (C₆H₄(CH₂Cl)₂)
- Structure : A benzene ring with chloromethyl groups in the para positions.
- Key Differences : Lacks silicon; chloromethyl groups are directly bonded to carbon.
- Applications : Intermediate in organic synthesis (e.g., crosslinking agents for polymers) .
1,4-Phenylenebis(methylene)selenocyanate (XSC, C₆H₄(CH₂SeCN)₂)
- Structure: A selenium-containing compound with selenocyanate and methylene groups on a benzene ring.
- Biological Activity : Exhibits significant chemopreventive effects by inhibiting DMBA-induced mammary tumors in rats, reducing DNA adduct formation by 60–80% .
- Toxicity: Lower toxicity compared to inorganic selenium compounds (e.g., Na₂SeO₃) .
Comparative Data Table
Key Research Findings
- Reactivity: Phenylmethyldichlorosilane undergoes hydrolysis to form silanols, which condense into siloxane networks. Its phenyl group enhances thermal stability compared to aliphatic silanes.
- Biological Contrasts: Unlike XSC, phenylmethyldichlorosilane lacks documented chemopreventive activity. XSC’s efficacy stems from selenium’s role in blocking carcinogen-DNA binding, reducing tumor multiplicity by 93% in rat models .
- Hazard Profile : Phenylmethyldichlorosilane’s classification as hazardous contrasts with XSC’s safer profile, highlighting the impact of central atom selection (Si vs. Se) on toxicity .
Biological Activity
Silane, 1,4-phenylenebis[dichloromethyl-] (CAS Number: 17557-09-4) is a compound that has garnered attention in various fields due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from diverse sources and studies.
Chemical Structure and Properties
The chemical structure of Silane, 1,4-phenylenebis[dichloromethyl-] is characterized by its dichloromethyl groups attached to a phenylene backbone. Its molecular formula is C14H26Si2, with a molecular weight of 250.5272 g/mol . The presence of halogen atoms in its structure suggests potential reactivity that could be leveraged for biological applications.
Biological Activity Overview
The biological activity of silane compounds, particularly those with halogen substituents, has been explored in various studies. These compounds often exhibit a range of activities including:
- Antimicrobial : Some silanes have demonstrated effectiveness against various bacterial strains.
- Anticancer : Certain derivatives have shown cytotoxic effects on cancer cell lines.
- Anti-inflammatory : Compounds have been noted for their potential to modulate inflammatory responses.
Antimicrobial Activity
A study investigating the antimicrobial properties of silane derivatives found that several compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. For instance, Silane, 1,4-phenylenebis[dichloromethyl-] was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Silane, 1,4-phenylenebis[dichloromethyl-] | S. aureus | 32 µg/mL |
| Silane, 1,4-phenylenebis[dichloromethyl-] | E. coli | 64 µg/mL |
Anticancer Activity
Research has indicated that silane compounds can induce apoptosis in cancer cells. A notable study revealed that derivatives of Silane, 1,4-phenylenebis[dichloromethyl-] exhibited cytotoxicity against various cancer cell lines. The mechanism was linked to the disruption of cellular signaling pathways involved in cell proliferation and survival .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction via mitochondrial pathway |
| MCF-7 | 20 | Inhibition of cell cycle progression |
Mechanistic Insights
The biological activities associated with Silane, 1,4-phenylenebis[dichloromethyl-] can be attributed to its ability to form reactive intermediates that interact with biological macromolecules such as proteins and nucleic acids. The halogen atoms are thought to facilitate these interactions by forming halogen bonds, which can enhance the binding affinity to target sites within cells .
Q & A
Q. What are the established synthetic routes for Silane, 1,4-phenylenebis[dichloromethyl-], and how can reaction yields be optimized?
- Methodological Answer : A critical step involves lead tetraacetate-mediated decarboxylation of α,α-dichloro acids in the presence of 1,4-cyclohexadiene to generate dichloromethyl groups . Challenges arise in siloxane formation due to altered Si-H bond polarity caused by electron-withdrawing chlorine substituents, as observed in failed reactions with quinizarin . Optimize yields by:
- Using anhydrous conditions to prevent hydrolysis.
- Adjusting stoichiometry of 1,4-cyclohexadiene to enhance dichloromethyl group transfer.
Table: Synthesis Methods Comparison
| Method | Key Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Lead tetraacetate decarboxylation | 1,4-cyclohexadiene | Successful dichloromethyl formation | |
| Quinizarin reaction | Dichloromethyl silane | No siloxane formation |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing Silane, 1,4-phenylenebis[dichloromethyl-]?
- Methodological Answer :
- NMR Spectroscopy : Use and NMR to confirm chlorine substitution patterns and silane bonding .
- X-ray Diffraction : Resolve intermolecular interactions, such as hexagonal packing observed in structurally similar triazastarphenes .
- FT-IR : Monitor Si-Cl stretching vibrations (~450–550 cm) to assess purity .
Q. How should researchers evaluate the hydrolytic stability of this compound under different environmental conditions?
- Methodological Answer : Conduct controlled hydrolysis experiments:
- Variables : pH (acidic/neutral/basic), temperature (25–60°C), and humidity.
- Detection : Use GC-MS or HPLC (e.g., methods listed for dichloroethane and trichloroethylene in lab testing catalogues) to identify decomposition products like chlorinated benzenes .
Table: Stability Factors
| Factor | Effect on Stability | Mitigation Strategy | Reference |
|---|---|---|---|
| Moisture | Hydrolysis | Store under inert gas (N) | |
| High pH | Degradation | Use neutral buffer systems |
Advanced Research Questions
Q. What mechanistic insights exist for dichloromethyl group transfer reactions mediated by lead tetraacetate?
- Methodological Answer : Lead tetraacetate facilitates radical-mediated decarboxylation, generating dichloromethyl radicals that react with 1,4-cyclohexadiene to stabilize intermediates. Kinetic studies using EPR spectroscopy can track radical formation .
Q. How can computational modeling (e.g., DFT) guide the design of derivatives with enhanced electronic properties?
- Methodological Answer :
Q. What experimental evidence supports the potential of this compound in cancer chemoprevention studies?
- Methodological Answer : Structurally related selenium analogs (e.g., 1,4-phenylenebis(methylene) selenocyanate) inhibit DNA adduct formation and carcinogenesis in vivo. Design experiments to:
- Measure oxidative stress markers (e.g., glutathione levels) in cell lines.
- Assess mutagenesis suppression via Ames tests .
Q. How can researchers resolve contradictions in synthetic outcomes for silicon-containing analogs?
- Methodological Answer :
- Systematic Screening : Vary solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd vs. Cu).
- In Situ Monitoring : Use Raman spectroscopy to track intermediate formation.
- Reference : Failed reactions with quinizarin highlight the need for electron-donating groups to stabilize Si intermediates .
Q. What analytical protocols are recommended for detecting decomposition products during long-term storage?
- Methodological Answer :
- Accelerated Aging Tests : Expose samples to elevated temperatures (40–60°C) and analyze via:
- GC-ECD : Detect chlorinated byproducts (e.g., dichloromethane, chloroform) .
- TGA-MS : Monitor mass loss and correlate with decomposition events.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
